Benzamide, N-2-benzothiazolyl-4-butyl-

Übersicht

Beschreibung

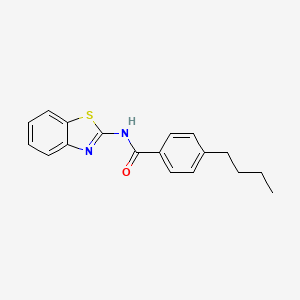

Benzamide, N-2-benzothiazolyl-4-butyl- is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzamide, N-2-benzothiazolyl-4-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-2-benzothiazolyl-4-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzothiazole derivatives , including benzamide compounds, have been extensively studied for their anticancer activities. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms.

- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of tumor-associated carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. For instance, studies have shown that certain benzothiazole derivatives can inhibit CAs in the low nanomolar range, making them effective against hypoxic tumors .

-

Case Studies :

- A study reported the synthesis of novel benzothiazole compounds that demonstrated potent activity against A431 and A549 cancer cell lines, with specific compounds inducing apoptosis and cell cycle arrest at various concentrations .

- Another investigation highlighted a series of hydrazine-based benzothiazole derivatives that exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against HeLa and COS-7 cell lines .

Enzyme Inhibition

Benzamide derivatives, particularly those with sulfonamide groups, have shown promising results as inhibitors of carbonic anhydrases. These enzymes are implicated in various physiological processes, including acid-base balance and fluid secretion.

- Inhibition Studies :

- Applications in Medicine : The ability to inhibit specific CA isoforms can lead to new treatments for glaucoma and other diseases associated with dysregulated fluid dynamics.

Metabolic Regulation

Recent studies have also explored the role of benzamide derivatives as allosteric activators for enzymes involved in glucose metabolism.

- Glucokinase Activation : Some novel N-benzothiazol-2-yl benzamide analogues have been synthesized and evaluated for their effects on human glucokinase activity. These compounds were found to significantly enhance glucokinase activity, indicating their potential use in managing diabetes by improving glucose homeostasis .

Summary Table of Key Findings

Eigenschaften

CAS-Nummer |

200726-42-7 |

|---|---|

Molekularformel |

C18H18N2OS |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

N-(1,3-benzothiazol-2-yl)-4-butylbenzamide |

InChI |

InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)17(21)20-18-19-15-7-4-5-8-16(15)22-18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20,21) |

InChI-Schlüssel |

HDOTYOCTLWEVGR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.